N'-(4-Methylphenyl)-N-oxomethanehydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazonamides, which are known for their diverse biological activities and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with formaldehyde, followed by oxidation to yield the desired hydrazonamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazonamides, oxides, and hydrazine derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N’-(4-Methylphenyl)-N-oxomethanehydrazonamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism, such as oxidoreductases and hydrolases.
Pathways Involved: It interferes with the oxidative stress response pathway, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Methylphenyl)-N-oxomethanehydrazide
- N’-(4-Methylphenyl)-N-oxomethanehydrazone
- N’-(4-Methylphenyl)-N-oxomethanehydrazine
Uniqueness
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is unique due to its specific hydrazonamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
24621-52-1 |
---|---|
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
N'-(4-methylanilino)-N-oxomethanimidamide |
InChI |
InChI=1S/C8H9N3O/c1-7-2-4-8(5-3-7)11-9-6-10-12/h2-6,11H,1H3 |
InChI-Schlüssel |
CIIZTJOVEILWBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=CN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.